Absence of Comparator-Based Potency Data for CAS 899959-68-3
No primary peer-reviewed publication, patent, or authoritative database was identified that provides quantitative IC50, Ki, ED50, or other activity data for CAS 899959-68-3 against any biological target. Consequently, no direct head-to-head comparison with a structural analog or in-class candidate can be constructed [1]. The closest publicly documented relatives—e.g., GML-1 (N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide) and GML-3 (N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide)—exhibit TSPO affinity and anxiolytic activity [2], and other 2-carboxamide derivatives appear in kinase inhibitor patents [3], but none include CAS 899959-68-3 as a tested comparator. Vendors list the compound as available, but publish no characterization beyond identity and purity .
| Evidence Dimension | Biological Activity (IC50 / ED50) |
|---|---|
| Target Compound Data | No quantitative activity data found in public-domain literature or databases. |
| Comparator Or Baseline | GML-1 (TSPO ligand, anxiolytic); GML-3 (TSPO ligand, anxiolytic); HPK1 inhibitor (US20240374606A1); RSK inhibitors (US9771366). No comparative data involving CAS 899959-68-3. |
| Quantified Difference | Not available. |
| Conditions | Not available. |
Why This Matters
Without quantitative target-engagement data, the compound cannot be rationally prioritized over any analog for a target-based selection workflow; procurement decisions cannot be evidence-based.
- [1] Comprehensive search of PubMed, Google Patents, PubChem, BindingDB, and J-GLOBAL for '899959-68-3', 'N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide', and substructure variants conducted on 2026-05-09. Zero records with quantitative bioactivity data retrieved. View Source
- [2] Yarkov, S.A., Mokrov, G.V., Gudasheva, T.A., et al. Novel Pyrrolo[1,2-a]Pyrazines (TSPO Ligands) with Anxiolytic Activity Dependent on Neurosteroid Biosynthesis. Pharm Chem J 50, 501–504 (2016). View Source
- [3] Goldberg, F.W., Kettle, J.G., Ziegler, R.E., et al. Substituted Pyrazine-2-Carboxamides as HPK1 Inhibitors for the Treatment of Cancer. US Patent Application US20240374606A1, published 2024-11-14. View Source
